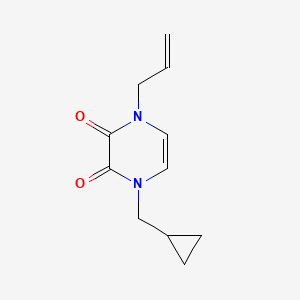
1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction of 1,4-dicarbonyl compounds. The cyclopropylmethyl and prop-2-enyl groups could potentially be added through substitution reactions, but the specifics would depend on the exact conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrazine ring, with the two carbonyl groups contributing to the overall polarity of the molecule. The cyclopropylmethyl and prop-2-enyl groups would add some complexity to the structure, with the cyclopropyl group introducing ring strain .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazine ring and the carbonyl groups. The pyrazine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The carbonyl groups are more reactive and can participate in a variety of reactions, including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl groups and the aromatic pyrazine ring could contribute to its solubility in polar solvents .Scientific Research Applications
Alzheimer's Disease Treatment Research
The cyclopropyl group, as exemplified in compounds like cyclopropyl chromane-derived pyridopyrazine-1,6-dione, has been investigated for its potential in treating Alzheimer's disease (AD). Researchers have identified these compounds as γ-secretase modulators, showing promise in reducing brain amyloid-β42 levels, which are implicated in AD pathology. This research highlights the cyclopropyl group's utility in developing treatments that target neurodegenerative diseases by modulating biochemical pathways linked to AD (Pettersson et al., 2017).
Organocatalyzed Polymerization
Another fascinating application involves the organocatalyzed ring-opening polymerization of derivatives like 3-benzylmorpholine-2,5-dione, synthesized from natural amino acids. These compounds serve as monomers for creating poly(ester amide) homopolymers, showcasing the cyclopropyl group's versatility in synthesizing novel polymers. Such materials have potential applications in drug delivery, especially for hydrophobic drugs featuring aromatic moieties (Göppert et al., 2022).
Aromatase Inhibition for Cancer Therapy
In cancer research, cycloalkyl-substituted compounds, such as 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, have been synthesized and tested for their ability to inhibit aromatase. This enzyme is crucial for the conversion of androgens to estrogens, a process involved in the progression of estrogen-dependent diseases like breast cancer. These studies indicate that cyclopropyl-containing compounds could play a significant role in developing new therapeutic agents for treating hormone-dependent cancers (Hartmann et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-5-12-6-7-13(8-9-3-4-9)11(15)10(12)14/h2,6-7,9H,1,3-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFZDXYADNOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



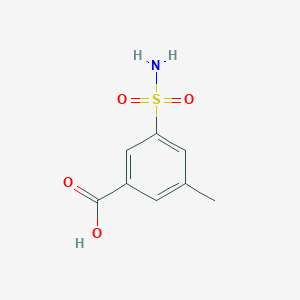
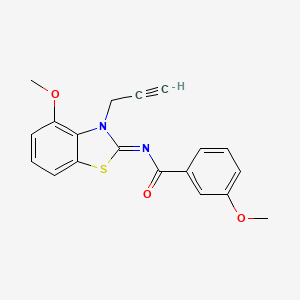
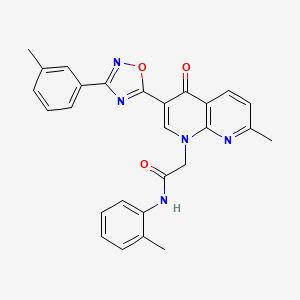
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one](/img/structure/B2845669.png)
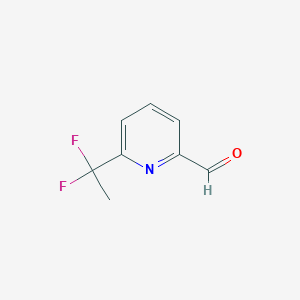
![Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2845672.png)
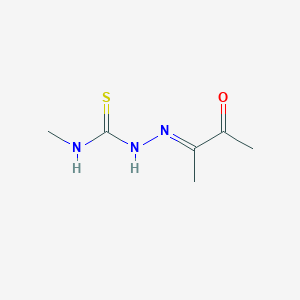
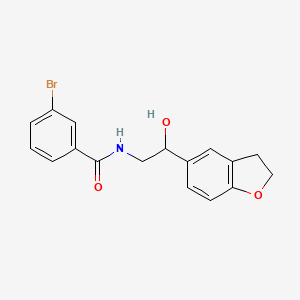
![tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B2845676.png)
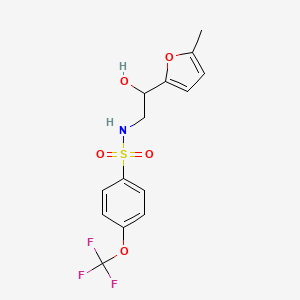
![N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2845680.png)
![1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2845683.png)